amine](/img/structure/B15276322.png)
[(4-Fluoro-2-methylphenyl)methyl](3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro and a methyl group, and the amine is attached to a 3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzyl chloride and 3-methylbutylamine.
Reaction: The benzyl chloride derivative undergoes nucleophilic substitution with 3-methylbutylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(4-Fluoro-2-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
Uniqueness
(4-Fluoro-2-methylphenyl)methylamine is unique due to the specific substitution pattern on the phenyl ring and the presence of the 3-methylbutyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H20FN |
|---|---|
Poids moléculaire |
209.30 g/mol |
Nom IUPAC |
N-[(4-fluoro-2-methylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)6-7-15-9-12-4-5-13(14)8-11(12)3/h4-5,8,10,15H,6-7,9H2,1-3H3 |
Clé InChI |
ROUJGOZAZQFOBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)CNCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
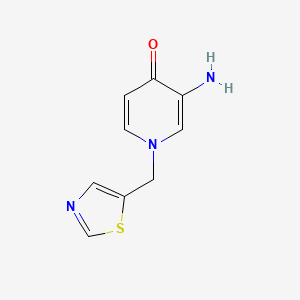
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
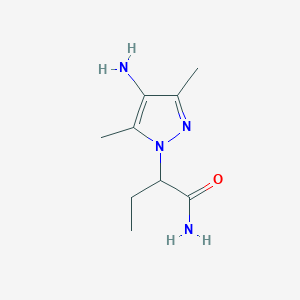
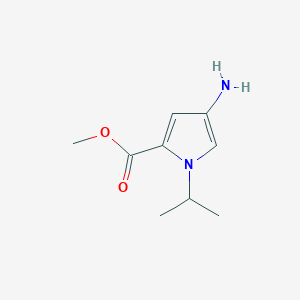
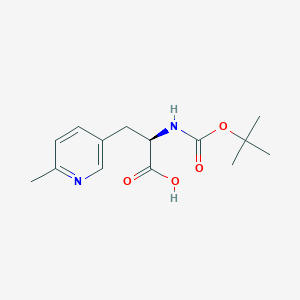



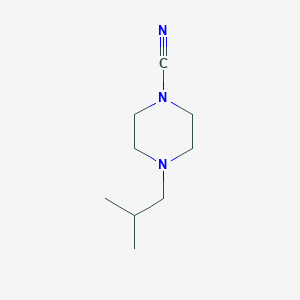
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
